molecular formula C13H18BrNO4 B1526974 1-(Bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene CAS No. 1275548-74-7

1-(Bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene

Cat. No. B1526974
CAS RN: 1275548-74-7
M. Wt: 332.19 g/mol
InChI Key: AFWIKLLYPFNHPH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a benzene ring, which is a common structure in organic chemistry, and several functional groups including a bromomethyl, methoxy, and nitro group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The bromomethyl group would likely be attached to the benzene ring, with the methoxy and nitro groups attached at other positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a benzene ring could contribute to its stability and the bromomethyl group could make it more reactive .

Scientific Research Applications

  • Anisotropic Displacement Parameters : Research by Mroz et al. (2020) focused on the anisotropic displacement parameters in compounds like 1-(halomethyl)-3-nitrobenzene (including bromo variants). This study highlights the intricate nature of X-ray diffraction experiments in understanding the structural aspects of such compounds.

  • Polymer Synthesis : Uhrich, Hawker, Fréchet, and Turner (1992) explored the synthesis of hyperbranched polyethers through self-condensation processes involving compounds similar to 1-(Bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene. This research, detailed in their study here, contributes to the broader field of polymer chemistry.

  • Block Copolymer Synthesis : Miura, Hirota, Moto, and Yamada (1999) demonstrated the synthesis of functionalized alkoxyamine initiators and their application in the creation of well-controlled block copolymers. This research, accessible here, exemplifies the compound's utility in advanced polymerization techniques.

  • Ring Halogenation in Polyalkylbenzenes : The study by Bovonsombat and Mcnelis (1993), found here, investigated ring halogenations in polyalkylbenzenes, showcasing the significance of such compounds in complex organic synthesis processes.

  • Solar Cell Enhancement : Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, and Yang (2015) conducted research on improving the electron transfer process in polymer solar cells. This study, available here, involved the use of related compounds for optimizing solar cell performance.

  • Solubility Studies in Organic Liquids : Liu, Wang, Hart, Klein, Stephens, Bates, Calzada, Garcia, Abban-Manesah, Acree, and Abraham (2020) researched the solubility of various compounds, including those structurally similar to this compound, in organic liquids. Their findings, detailed here, contribute to the understanding of solute behavior in different solvents.

Mechanism of Action

The mechanism of action would depend on the specific reaction the compound is involved in. For example, in a substitution reaction, the bromomethyl group could leave as a leaving group, being replaced by a nucleophile .

Safety and Hazards

Brominated compounds can be hazardous and should be handled with care. They may be harmful if swallowed, inhaled, or come into contact with the skin .

properties

IUPAC Name

1-(bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO4/c1-4-9(2)8-19-13-6-11(15(16)17)10(7-14)5-12(13)18-3/h5-6,9H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWIKLLYPFNHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC1=C(C=C(C(=C1)[N+](=O)[O-])CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene
Reactant of Route 2
1-(Bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene
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1-(Bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene
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1-(Bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene
Reactant of Route 5
1-(Bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene
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1-(Bromomethyl)-5-methoxy-4-(2-methylbutoxy)-2-nitrobenzene

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